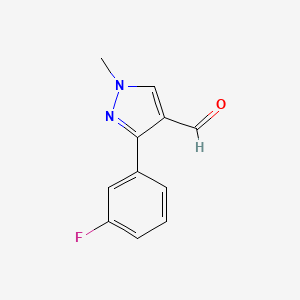

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields.

Analyse Chemischer Reaktionen

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammatory conditions. Its derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, research has indicated that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory process .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides. Its unique properties enhance crop protection and yield by targeting specific pests and diseases . The compound's efficacy as a pesticide has been demonstrated through various field trials, where it has outperformed traditional agrochemicals in terms of both effectiveness and safety .

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials, including polymers and coatings. Researchers are investigating its ability to form stable structures that can be used in various applications ranging from electronics to protective coatings due to its chemical stability and reactivity .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. It aids in understanding biological pathways by serving as a model compound for testing interactions with specific enzymes . For example, studies have shown that derivatives of this compound can selectively inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are critical targets in neurodegenerative disease research .

Fluorescent Probes

Imaging Applications

The compound is being investigated as a component in fluorescent probes for imaging applications within biological systems. Its unique fluorescence properties allow for enhanced imaging techniques that provide insights into cellular processes and dynamics . This application is particularly valuable in cancer research, where tracking cellular behavior can lead to better understanding and treatment strategies.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drug synthesis | Effective COX-1 and COX-2 inhibitors; anticancer properties demonstrated |

| Agricultural Chemistry | Pesticide and herbicide formulation | Enhanced crop protection; superior efficacy compared to traditional chemicals |

| Material Science | Development of polymers and coatings | Potential for stable structures suitable for diverse applications |

| Biochemical Research | Enzyme inhibition studies | Selective inhibition of AChE and MAO isoforms; insights into neurodegenerative diseases |

| Fluorescent Probes | Imaging applications for biological systems | Enhanced imaging capabilities; valuable for cancer research |

Wirkmechanismus

The mechanism of action of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: This compound has the fluorine atom at the 4-position of the phenyl ring instead of the 3-position, which can affect its chemical reactivity and biological activity.

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: The presence of a chlorine atom instead of fluorine can lead to differences in the compound’s physicochemical properties and interactions with biological targets.

3-(3-Methylphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: The substitution of a methyl group for the fluorine atom can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by its unique structure, which includes a fluorophenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block for more complex pharmaceutical agents.

- Molecular Formula : C₁₁H₉FN₂O

- Molecular Weight : 204.20 g/mol

- Structure : The compound features a five-membered pyrazole ring, which is known for its diverse biological activities.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural components. The presence of a fluorine atom in the phenyl ring of this compound potentially enhances its binding affinity to biological targets, making it an interesting candidate for further research.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Contains a fluorophenyl group | Used extensively in synthesizing complex heterocycles |

| 5-Methylpyrazole-4-carbaldehyde | Methyl group at position 5 | Exhibits distinct biological activity compared to other derivatives |

| 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | Contains difluoromethyl and carboxylic acid groups | Known for fungicidal properties in agrochemical formulations |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : A study evaluated various pyrazole derivatives for their antimicrobial properties, reporting significant inhibition zones against pathogens like Staphylococcus aureus. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL .

- Synergistic Effects with Chemotherapy : Research on combinations of pyrazoles with doxorubicin indicated enhanced cytotoxicity in breast cancer cell lines, particularly in the Claudin-low subtype, which is known for its poor prognosis .

- Anti-inflammatory Agents : The synthesis of novel pyrazole-based compounds has led to the identification of dual COX-2/sEH inhibitors with superior anti-inflammatory activity compared to established drugs like celecoxib .

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-3-2-4-10(12)5-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKFRKFHXBWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.